molecular formula C18H27N3O3S B12268350 4-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-2-(morpholine-4-carbonyl)morpholine

4-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-2-(morpholine-4-carbonyl)morpholine

Cat. No.: B12268350
M. Wt: 365.5 g/mol
InChI Key: GGUINAPEXIIXOP-UHFFFAOYSA-N
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Description

4-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-2-(morpholine-4-carbonyl)morpholine is a complex organic compound featuring a thiazole ring and morpholine groups. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties . This compound’s unique structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-2-(morpholine-4-carbonyl)morpholine typically involves multi-step organic reactions. One common method starts with the formation of the thiazole ring through a cyclization reaction involving a thioamide and an α-haloketone . The morpholine groups are then introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

4-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-2-(morpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols .

Scientific Research Applications

4-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-2-(morpholine-4-carbonyl)morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-2-(morpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This compound may inhibit or activate biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(2-Cyclopentyl-1,3-thiazol-4-yl)methyl]-2-(morpholine-4-carbonyl)morpholine is unique due to its combination of a thiazole ring and morpholine groups, which confer distinct chemical and biological properties. This combination is not commonly found in other thiazole derivatives, making it a valuable compound for research and development .

Properties

Molecular Formula

C18H27N3O3S

Molecular Weight

365.5 g/mol

IUPAC Name

[4-[(2-cyclopentyl-1,3-thiazol-4-yl)methyl]morpholin-2-yl]-morpholin-4-ylmethanone

InChI

InChI=1S/C18H27N3O3S/c22-18(21-6-8-23-9-7-21)16-12-20(5-10-24-16)11-15-13-25-17(19-15)14-3-1-2-4-14/h13-14,16H,1-12H2

InChI Key

GGUINAPEXIIXOP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C2=NC(=CS2)CN3CCOC(C3)C(=O)N4CCOCC4

Origin of Product

United States

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